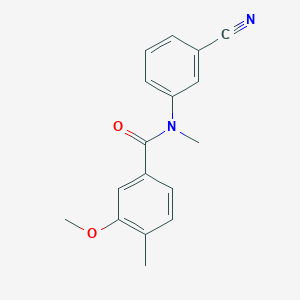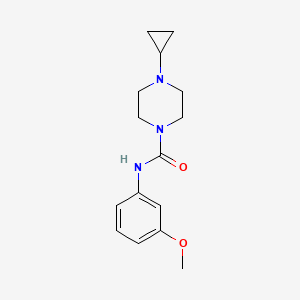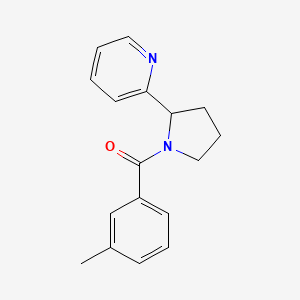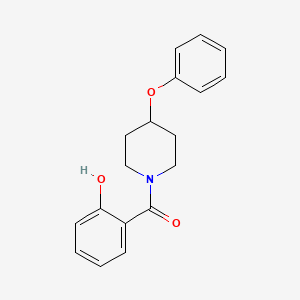
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of multiple pathways involved in cancer cell growth and proliferation. N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to inhibit the activity of various enzymes, including glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in cancer cell survival and proliferation. N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to exhibit potent anti-tumor activity in vitro and in vivo, with minimal toxicity to normal cells. In addition to its anti-cancer properties, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has also been shown to exhibit anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer cell growth and proliferation. However, one of the limitations of using N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is its relatively high cost and limited availability, which may restrict its use in certain research settings.
未来方向
There are several future directions for research on N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide, including the development of new derivatives with improved efficacy and fewer side effects, the investigation of its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and the exploration of its role in modulating the immune system. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide and to identify potential biomarkers that may predict response to N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide treatment in cancer patients.
Conclusion
In conclusion, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is a chemical compound with significant potential for scientific research and applications in various fields, including cancer research, drug discovery, and neuroscience. Its potent anti-tumor activity, anti-inflammatory and anti-oxidant effects, and minimal toxicity to normal cells make it a valuable tool for studying cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and to identify potential biomarkers that may predict response to N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide treatment in cancer patients.
合成方法
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3-cyanophenylboronic acid with 3-methoxy-N,4-dimethylbenzaldehyde in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a final reaction with acetyl chloride to yield N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide.
科学研究应用
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been investigated as a potential lead compound for the development of new drugs with improved efficacy and fewer side effects. In neuroscience, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
属性
IUPAC Name |
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-14(10-16(12)21-3)17(20)19(2)15-6-4-5-13(9-15)11-18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONLPZBBJPLAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)

![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
![2-benzyl-N-[2-[2-(3-methoxyphenoxy)ethylamino]-2-oxoethyl]-3-oxo-1H-isoindole-1-carboxamide](/img/structure/B7528158.png)


![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)

![(E)-N-[2-(4-prop-2-ynoxyphenyl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7528199.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)

![[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7528232.png)